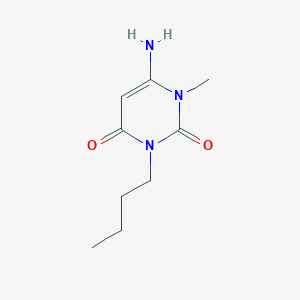
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound features an amino group at the 6th position, a butyl group at the 3rd position, and a methyl group at the 1st position, making it a unique derivative of pyrimidine-2,4-dione.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea, butylamine, and methylamine.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Functional Group Introduction: The amino, butyl, and methyl groups are introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts and Solvents: Catalysts such as acids or bases and solvents like ethanol or water are used to optimize the reaction conditions.
Purification: The final product is purified through techniques like crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
科学的研究の応用
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
類似化合物との比較
Similar Compounds
6-amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the butyl group, making it less hydrophobic.
3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, affecting its reactivity.
6-amino-3-butylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group, altering its steric properties.
Uniqueness
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (amino, butyl, and methyl), which confer distinct chemical and biological properties. This combination of groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
133657-31-5 |
|---|---|
分子式 |
C9H15N3O2 |
分子量 |
197.23 g/mol |
IUPAC名 |
6-amino-3-butyl-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-12-8(13)6-7(10)11(2)9(12)14/h6H,3-5,10H2,1-2H3 |
InChIキー |
AVIXCRCAXIJJFY-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C=C(N(C1=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















